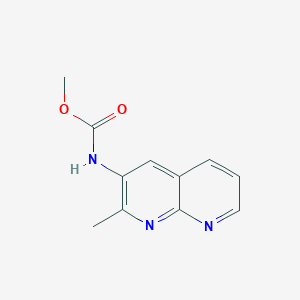
Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate is a chemical compound known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound belongs to the class of 1,8-naphthyridines, which are heterocyclic compounds containing two nitrogen atoms in the ring structure. The unique properties of 1,8-naphthyridines make them valuable in the development of pharmaceuticals, agrochemicals, and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with fewer double bonds .
Scientific Research Applications
Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, certain 1,8-naphthyridine derivatives are known to intercalate with double-stranded DNA (ds-DNA), altering its conformation and inhibiting DNA replication and transcription . This mechanism is particularly relevant in the compound’s anticancer activity, where it suppresses the growth of cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
- 2-Methyl-1,8-naphthyridine
- 1,8-Naphthyridine-3-carboxylic acid
- 2-Phenyl-7-methyl-1,8-naphthyridine derivatives
Comparison: Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles .
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl N-(2-methyl-1,8-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H11N3O2/c1-7-9(14-11(15)16-2)6-8-4-3-5-12-10(8)13-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
COOSYZTVLBWYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=N1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


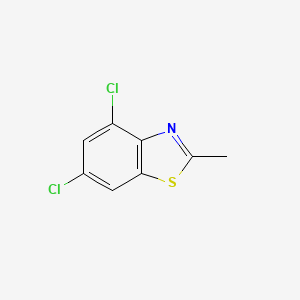
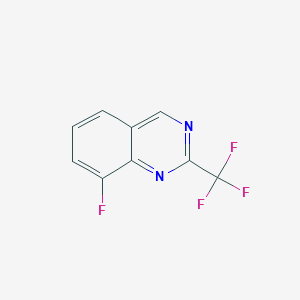
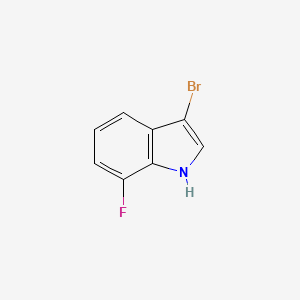
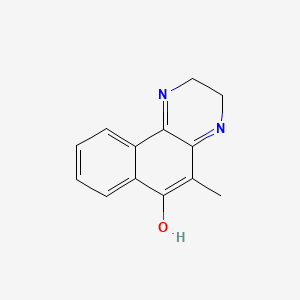
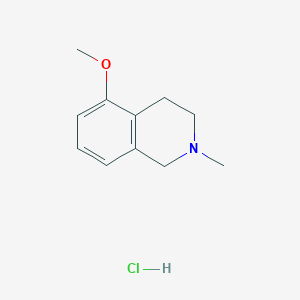
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
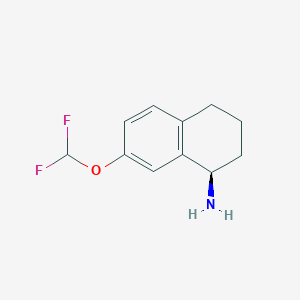
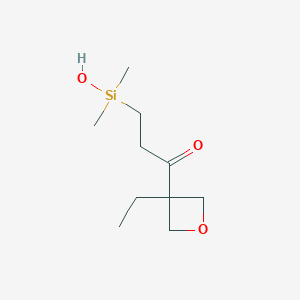
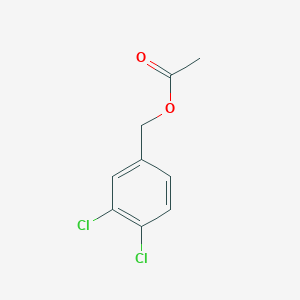
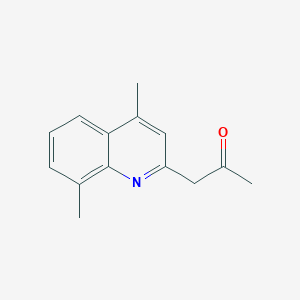
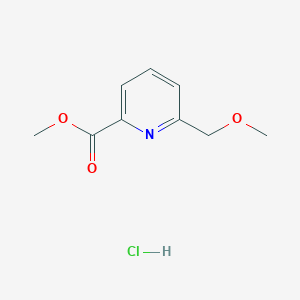
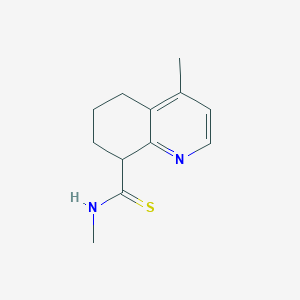
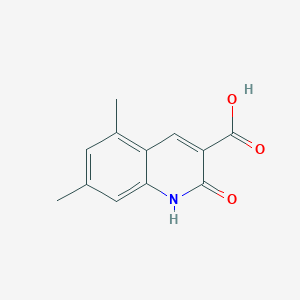
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
